molecular formula C14H19NO2 B2649618 N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide CAS No. 1257548-96-1

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2649618
CAS No.: 1257548-96-1
M. Wt: 233.311
InChI Key: GJGIOCZEMUVLKS-UHFFFAOYSA-N
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Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound with a unique structure that includes a cyclopropyl ring, a hydroxymethyl group, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl ring, which can be done using formaldehyde and a suitable catalyst.

    Attachment of the tolyl group: The final step involves the acylation of the hydroxymethylcyclopropyl intermediate with m-tolyl acetic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(m-tolyl)acetamide can be compared with other similar compounds, such as:

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-3-2-4-12(7-11)8-13(17)15-9-14(10-16)5-6-14/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGIOCZEMUVLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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